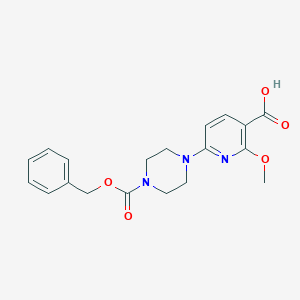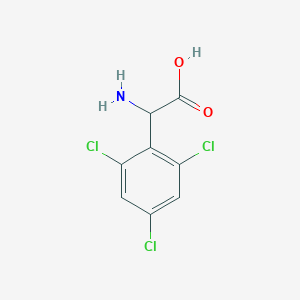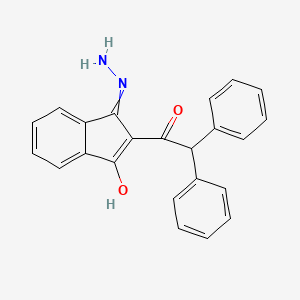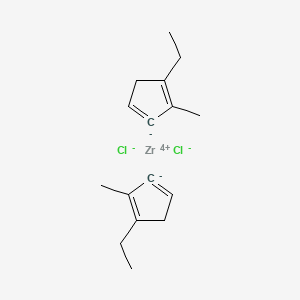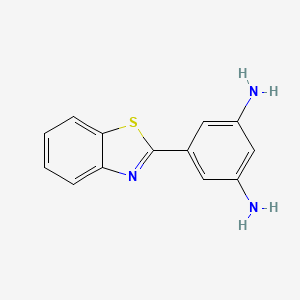
D-(+)-Carnitine Benzyl Ester Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Carnitine Benzyl Ester Perchlorate: is a chemical compound that belongs to the class of esters. It is derived from D-(+)-Carnitine, an essential nutrient involved in the transport of fatty acids into mitochondria for energy production. The benzyl ester form enhances its stability and solubility, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Carnitine Benzyl Ester Perchlorate typically involves the esterification of D-(+)-Carnitine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
D-(+)-Carnitine+Benzyl AlcoholAcid CatalystD-(+)-Carnitine Benzyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of perchloric acid as a catalyst can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: D-(+)-Carnitine Benzyl Ester Perchlorate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of D-(+)-Carnitine and benzyl alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: D-(+)-Carnitine and benzyl alcohol.
Reduction: D-(+)-Carnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-Carnitine Benzyl Ester Perchlorate is used as a reagent in organic synthesis, particularly in the preparation of carnitine derivatives and analogs.
Biology: In biological research, it is used to study the role of carnitine in cellular metabolism and energy production. It serves as a model compound to investigate the transport and utilization of fatty acids in cells.
Medicine: The compound is explored for its potential therapeutic applications in treating metabolic disorders and enhancing mitochondrial function. Its stability and solubility make it a suitable candidate for drug formulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving energy metabolism and overall health.
Mecanismo De Acción
D-(+)-Carnitine Benzyl Ester Perchlorate exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The benzyl ester form enhances its bioavailability and stability, allowing for more efficient delivery and utilization in biological systems. The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism.
Comparación Con Compuestos Similares
L-Carnitine: A naturally occurring form of carnitine with similar functions in fatty acid transport.
Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced neuroprotective properties.
Propionyl-L-Carnitine: A derivative of carnitine with potential benefits in cardiovascular health.
Uniqueness: D-(+)-Carnitine Benzyl Ester Perchlorate stands out due to its enhanced stability and solubility compared to other carnitine derivatives. The benzyl ester group provides additional functional versatility, making it suitable for a wider range of applications in research and industry.
Propiedades
Fórmula molecular |
C14H22ClNO7 |
|---|---|
Peso molecular |
351.78 g/mol |
Nombre IUPAC |
[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate |
InChI |
InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1 |
Clave InChI |
ANQHNMIWXWZRQQ-ZOWNYOTGSA-M |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


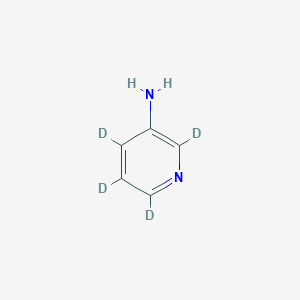

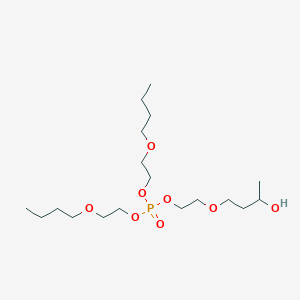

![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
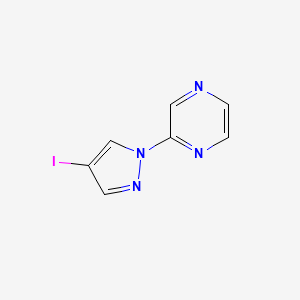
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
